molecular formula C8H7Cl2NOS B1335217 2-(2,4-Dichlorophenoxy)ethanethioamide CAS No. 2302-32-1

2-(2,4-Dichlorophenoxy)ethanethioamide

Cat. No.: B1335217
CAS No.: 2302-32-1
M. Wt: 236.12 g/mol
InChI Key: AGDXYFYNDRKKSF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)ethanethioamide is an organic compound with the molecular formula C8H7Cl2NOS It is a derivative of ethanethioamide, where the ethanethioamide group is substituted with a 2,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)ethanethioamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with ammonia to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenoxy)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,4-Dichlorophenoxy)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through the disruption of normal cellular functions .

Comparison with Similar Compounds

Comparison: 2-(2,4-Dichlorophenoxy)ethanethioamide is unique due to its thioamide group, which imparts different chemical reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the thioamide functionality is required .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NOS/c9-5-1-2-7(6(10)3-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDXYFYNDRKKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390783
Record name 2-(2,4-dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2302-32-1
Record name 2-(2,4-dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-DICHLOROPHENOXY) ETHANETHIOAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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